Cas no 936-49-2 (2-Phenyl-2-imidazoline)

2-Phenyl-2-imidazoline structure
2-Phenyl-2-imidazoline structure
Product Name:2-Phenyl-2-imidazoline
Numero CAS:936-49-2
MF:C9H10N2
MW:146.189101696014
MDL:MFCD00005180
CID:40338
PubChem ID:13639
Update Time:2024-10-26

2-Phenyl-2-imidazoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenyl-4,5-dihydro-1H-imidazole
    • 2-Phenylimidazoline
    • 2-Phenyl-2-imidazoline
    • 4,5-Dihydro-2-phenyl-1H-imidazole
    • 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)
    • 2-Phenyl-4,5-dihydroimidazole
    • 2PZ-L
    • B 31
    • Curezol2PZ-L
    • NSC 54747
    • Veba B 31
    • Vestagon B 31
    • 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)
    • 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)
    • Curezol 2PZ-L
    • Curezol 2PZL-T
    • Eutomer B 31
    • Jietongda SA 31
    • SA 31
    • 2-Phenyl-4,5-dihydro-1H-imidazole #
    • AC-11337
    • E78R99DCH8
    • EN300-29510
    • 2-IMIDAZOLINE, 2-PHENYL-
    • MFCD00005180
    • STK367860
    • EC 213-313-4
    • W-100236
    • 2-Phenyl-2-imidazoline, >=96% (HPLC)
    • BRN 0119250
    • DTXSID5061322
    • 936-49-2
    • NSC54747
    • EINECS 213-313-4
    • 1H-Imidazole,5-dihydro-2-phenyl-
    • STR05026
    • BDBM50240363
    • 2-Phenyl-1H-Imidazoline
    • NS00008391
    • F1995-0381
    • CS-0008348
    • 5-23-06-00425 (Beilstein Handbook Reference)
    • 1H-Imidazole, 4,5-dihydro-2-phenyl-
    • 2-phenyl imidazoline
    • D78018
    • Z283858536
    • AKOS001429412
    • 4,5-dihydro-2-phenylimidazole
    • P0685
    • NSC-54747
    • Q63392122
    • CHEMBL274548
    • SCHEMBL105024
    • 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline
    • MDL: MFCD00005180
    • Inchi: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
    • Chiave InChI: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
    • Sorrisi: N1CCNC=1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 146.08400
  • Massa monoisotopica: 146.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 157
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.4A^2
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.9

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 1,15 g/cm3
  • Punto di fusione: 100.0 to 103.0 deg-C
  • Punto di ebollizione: 181°C/20mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 303,8 ° f
    Celsius: 151 ° c
  • Indice di rifrazione: 1.5600 (estimate)
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • PSA: 24.39000
  • LogP: 0.80080
  • λmax: 325(lit.)
  • Solubilità: Non determinato

2-Phenyl-2-imidazoline Informazioni sulla sicurezza

2-Phenyl-2-imidazoline Dati doganali

  • CODICE SA:2933290090
  • Dati doganali:

    Codice doganale cinese:

    2933290090

    Panoramica:

    2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Phenyl-2-imidazoline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160437-100g
2-Phenyl-2-imidazoline
936-49-2 >98.0%(HPLC)
100g
¥93.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160437-25G
2-Phenyl-2-imidazoline
936-49-2 >98.0%(HPLC)
25g
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160437-500G
2-Phenyl-2-imidazoline
936-49-2 >98.0%(HPLC)
500g
¥326.90 2023-09-01
Ambeed
A591130-25g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2 98%
25g
$17.0 2025-02-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY051648-500g
2-Phenylimidazoline
936-49-2 ≥97%
500g
¥186.00 2024-07-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P833325-2.5kg
2-Phenyl-2-imidazoline
936-49-2 97%
2.5kg
2,068.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
78727-50G
2-Phenyl-2-imidazoline
936-49-2
50g
¥434.73 2023-11-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-25g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
25g
¥36.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-100g
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
100g
¥76.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78770-1kg
2-Phenyl-4,5-dihydro-1H-imidazole
936-49-2
1kg
¥576.0 2021-09-08

2-Phenyl-2-imidazoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: tert-Butyl hypochlorite ;  2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochlorite
Ishihara, Midori; Togo, Hideo, Synthesis, 2007, (13), 1939-1942

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: Potassium carbonate ,  Iodine ;  3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene
Ishihara, Midori; Togo, Hideo, Synlett, 2006, (2), 227-230

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Hydrogen sulfide
Riferimento
Preparation of cyclic amidines
, Germany, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Ethanol ;  1 h, reflux; cooled
1.2 Reagents: Iodine ;  2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation
Tian, Xianhai; Song, Lina; Li, Ertong; Wang, Qiang; Yu, Wenquan; et al, RSC Advances, 2015, 5(76), 62194-62201

Metodo di produzione 5

Condizioni di reazione
1.1 10 min, 80 °C
Riferimento
Synthesis of benzimidazole and quinoxaline derivatives using reusable sulfonated rice husk ash (RHA-SO3H) as a green and efficient solid acid catalyst
Shamsi-Sani, Mahnaz; Shirini, Farhad; Abedini, Masoumeh; Seddighi, Mohadeseh, Research on Chemical Intermediates, 2016, 42(2), 1091-1099

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations
Singh, Harjit; Sarin, Rakesh, Tetrahedron, 1986, 42(5), 1449-60

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Ferric phosphate Solvents: Water ;  7 h, reflux
Riferimento
Solvent-free and water-mediated synthesis of 2-substituted imidazolines using iron(III) phosphate
Behbahani, Farahnaz K.; Daloee, Toktam Sheibani; Ziaei, Parisa, Current Organic Chemistry, 2013, 17(3), 296-303

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium chloride Solvents: Toluene ;  16 h, reflux
Riferimento
Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines
Geden, Joanna V.; Pancholi, Alpa K.; Shipman, Michael, Journal of Organic Chemistry, 2013, 78(8), 4158-4164

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: tert-Butanol ;  30 min, rt
1.2 Reagents: Potassium carbonate ,  Iodine ;  3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine
Ishihara, Midori; Togo, Hideo, Tetrahedron, 2007, 63(6), 1474-1480

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: N-Bromosuccinimide ;  overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
Riferimento
One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates
Fujioka, Hiromichi; Murai, Kenichi; Kubo, Ozora; Ohba, Yusuke; Kita, Yasuyuki, Tetrahedron, 2007, 63(3), 638-643

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C → rt
Riferimento
A mild and efficient one-pot synthesis of 2-dihydroimidazoles from aldehydes
Fujioka, Hiromichi; Murai, Kenichi; Ohba, Yusuke; Hiramatsu, Atsushi; Kita, Yasuyuki, Tetrahedron Letters, 2005, 46(13), 2197-2199

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Sulfur ;  2.5 min, rt
Riferimento
Microwave-assisted facile and convenient synthesis of imidazolines
Mohammadpoor-Baltork, I.; Abdollahi-Alibeik, M., Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water ;  rt
Riferimento
Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity
Azimi, Sabikeh; Merza, Muna S.; Ghasemi, Fatemeh; Dhahi, Hasan Ali; Baradarbarjastehbaf, Farid; et al, Sustainable Chemistry and Pharmacy, 2023, 34,

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: N-Bromosuccinimide ;  0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Riferimento
Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons
Capan, Irfan; Servi, Suleyman, ARKIVOC (Gainesville, 2018, (7), 131-142

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: tert-Butanol ;  20 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ;  80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ;  rt
Riferimento
A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide
Bai, Guo-yi; Xu, Kai; Chen, Guo-feng; Yang, Yong-hui; Li, Tian-yu, Synthesis, 2011, (10), 1599-1603

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Water ;  30 min, rt
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid ,  Tetrabutylammonium bromide Solvents: Water ;  rt → 80 °C; 2 h, 80 °C
Riferimento
Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water
Liu, Shuai; Li, Wang; Pang, Yiying; Xiao, Hesheng; Zhou, Yi; et al, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ;  2 h, reflux; 20 mm Hg, 175 - 180 °C
Riferimento
Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines
Kagabu, Shinzo; Sakou, Misa; Iwaya, Kazuko; Kiriyama, Kazuhisa, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Iodine ,  (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ;  20 min, 90 °C
Riferimento
Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives
An, Shujuan; Yin, Bing; Liu, Ping; Li, Xiangnan; Li, Chen; et al, Synthesis, 2013, 45(18), 2525-2532

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Phosphorus sulfide (P2S5) ;  5.5 min, heated; cooled; rt
Riferimento
Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation
Moghadam, Majid; Mohammadpoor-Baltork, Iraj; Mirkhani, Valiollah; Tangestaninejad, Shahram; Abdollahi-Alibeik, Mohammad; et al, Monatshefte fuer Chemie, 2007, 138(6), 579-583

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 2 h, 100 °C
Riferimento
Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles
Prokopcova, Hana; Kappe, C. Oliver, Journal of Organic Chemistry, 2007, 72(12), 4440-4448

2-Phenyl-2-imidazoline Raw materials

2-Phenyl-2-imidazoline Preparation Products

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.